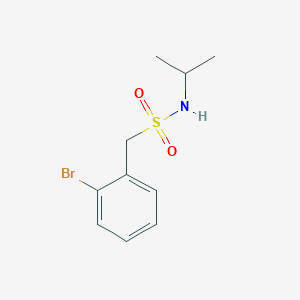

1-(2-Bromophenyl)-N-isopropylmethanesulfonamide

CAS No.:

Cat. No.: VC13789145

Molecular Formula: C10H14BrNO2S

Molecular Weight: 292.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrNO2S |

|---|---|

| Molecular Weight | 292.19 g/mol |

| IUPAC Name | 1-(2-bromophenyl)-N-propan-2-ylmethanesulfonamide |

| Standard InChI | InChI=1S/C10H14BrNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |

| Standard InChI Key | NALWTXNQGBIHBS-UHFFFAOYSA-N |

| SMILES | CC(C)NS(=O)(=O)CC1=CC=CC=C1Br |

| Canonical SMILES | CC(C)NS(=O)(=O)CC1=CC=CC=C1Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(2-Bromophenyl)-N-isopropylmethanesulfonamide is systematically named 1-(2-bromophenyl)-N-propan-2-ylmethanesulfonamide under IUPAC nomenclature. Its structure comprises:

-

A 2-bromophenyl group (aromatic ring with a bromine substituent at the ortho position).

-

A methanesulfonamide moiety (-SO₂NH-) linked to an isopropyl group (-CH(CH₃)₂).

The compound’s Canonical SMILES string, CC(C)NS(=O)(=O)CC1=CC=CC=C1Br, encodes this topology.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄BrNO₂S | |

| Molecular Weight | 292.19 g/mol | |

| IUPAC Name | 1-(2-bromophenyl)-N-propan-2-ylmethanesulfonamide | |

| InChI Key | NALWTXNQGBIHBS-UHFFFAOYSA-N |

Synthesis and Manufacturing

Purification and Yield Optimization

-

Chromatography: Column chromatography using silica gel and ethyl acetate/hexane eluents.

-

Crystallization: Recrystallization from ethanol or methanol to achieve >95% purity .

Physicochemical Properties

Spectral Characterization

-

NMR Spectroscopy:

-

¹H NMR: Expected signals include a singlet for the sulfonamide proton (~2.5 ppm), a multiplet for the aromatic protons (7.2–7.8 ppm), and a doublet for the isopropyl methyl groups (~1.1 ppm).

-

¹³C NMR: Peaks corresponding to the sulfonamide sulfur-bound carbon (~55 ppm) and the brominated aromatic carbons (~120–135 ppm).

-

-

Mass Spectrometry: A molecular ion peak at m/z 292.19 confirms the molecular weight, with fragmentation patterns indicative of Br and SO₂NH loss.

Table 2: Predicted Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.6–7.2 (m, 4H, Ar-H), δ 2.5 (s, 1H, NH), δ 1.1 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR | δ 140.2 (C-Br), δ 55.1 (SO₂N), δ 22.3 (CH(CH₃)₂) |

| IR | 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric) |

Pharmacological Profile

Mechanistic Insights

Sulfonamides inhibit enzymes via sulfonamide-group interactions with catalytic residues. For example:

-

Carbonic Anhydrase Inhibition: Sulfonamides block CO₂ hydration, a mechanism leveraged in diuretics and antiglaucoma drugs.

-

Antifolate Activity: By mimicking p-aminobenzoic acid, sulfonamides disrupt bacterial folate synthesis.

While 1-(2-bromophenyl)-N-isopropylmethanesulfonamide’s specific targets are unconfirmed, its bromophenyl group may enhance hydrophobic binding to protein pockets.

Research Gaps and Future Directions

Unexplored Therapeutic Avenues

-

Cancer: Sulfonamides like indisulam inhibit histone deacetylases (HDACs); this compound’s bromophenyl group could modulate selectivity.

-

Neuroinflammation: Sulfonamides suppress COX-2 and iNOS, warranting investigation in neurodegenerative models.

Synthetic Chemistry Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume